2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-5-4-6-16(13(12)2)21-17(25)11-27-19-23-22-18(24(19)20)14-7-9-15(26-3)10-8-14/h4-10H,11,20H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTKQSOHNZEONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the design of drug-like small molecules with anticancer properties. The specific targets may vary depending on the cancer type and the specific biochemical pathways involved.
Mode of Action
It is known that similar compounds interact with their targets to inhibit key enzymes or proteins, thereby disrupting the normal functioning of cancer cells.
Biochemical Pathways
Similar compounds are known to affect multiple pathways involved in cell proliferation, apoptosis, and other processes critical to the survival and growth of cancer cells.
Pharmacokinetics
Similar compounds are typically designed to have good bioavailability, meaning they can be effectively absorbed and distributed within the body, metabolized to their active form, and excreted in a timely manner.
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₄O₃S |
| Molecular Weight | 280.31 g/mol |
| CAS Number | 305336-66-7 |
| IUPAC Name | This compound |
| Appearance | Powder |
Structure
The compound features a triazole ring substituted with an amino group and a methoxyphenyl moiety, linked to a sulfanyl group and an acetamide. Its unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that compounds containing the triazole scaffold exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to This compound can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cell lines by activating caspase pathways.
- Cell Cycle Arrest : It can cause G1 phase arrest in certain cancer cells, preventing further cell division.
Antimicrobial Activity
The triazole derivatives are also noted for their antimicrobial properties. Studies have demonstrated that similar compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membrane integrity and inhibition of essential metabolic pathways.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Compounds in this class have shown promising AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
Case Studies
- Study on AChE Inhibition : A recent study evaluated various triazole derivatives for their AChE inhibitory effects. The compound demonstrated an IC50 value comparable to established inhibitors like donepezil, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Anticancer Screening : In a multicellular spheroid model screening for anticancer activity, derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, highlighting its potential as a lead compound for further development .
The biological activities of This compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells leading to cell death.
- Inhibition of Key Signaling Pathways : By interfering with pathways involved in cell survival and proliferation (e.g., PI3K/Akt), it promotes apoptosis.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves constructing the 1,2,4-triazole core followed by sulfanyl-acetamide coupling. A typical route includes:
- Step 1: Cyclization of thiosemicarbazide derivatives with substituted benzaldehydes to form the triazole ring .
- Step 2: Thioether linkage formation via nucleophilic substitution between the triazole-thiol intermediate and chloroacetamide derivatives under alkaline conditions (e.g., KOH in ethanol) .
- Optimization: Adjusting substituents (e.g., methoxyphenyl vs. furan-2-yl) and reaction time/temperature can improve yield. Computational reaction path analysis (e.g., quantum chemical calculations) may identify energy-efficient pathways .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
- X-ray crystallography: Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between the triazole amino group and acetamide carbonyl) .
- NMR spectroscopy: and NMR confirm substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and sulfur connectivity .
- FT-IR: Validates functional groups (e.g., N-H stretching at ~3400 cm, C=O at ~1680 cm) .
Advanced: How does the substitution pattern on the triazole ring influence anti-exudative activity?
Answer:
- Key findings: Anti-exudative efficacy in rat models correlates with electron-donating groups (e.g., 4-methoxyphenyl) at position 5 of the triazole, enhancing hydrogen bonding with inflammatory targets .
- Comparative analysis: Replacing methoxyphenyl with hydrophobic groups (e.g., cyclohexyl) reduces solubility and activity, while amino groups at position 4 stabilize ligand-receptor interactions .
- Methodology: Dose-response studies (e.g., ED) and molecular docking simulations validate structure-activity relationships (SAR) .
Advanced: What computational approaches predict reactivity and biological target interactions?
Answer:
- Reactivity prediction: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Target interaction: Molecular dynamics (MD) simulations model binding to cyclooxygenase-2 (COX-2) or TNF-α, with scoring functions (e.g., MM-GBSA) ranking affinity .
- Validation: Compare computational results with experimental IC values from enzyme inhibition assays .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme inhibition: COX-2 inhibition assays using fluorometric kits to measure prostaglandin E suppression .
- Cell-based models: LPS-induced TNF-α secretion in macrophages (e.g., RAW 264.7 cells) quantifies anti-inflammatory effects .
- Dose range: Test concentrations from 1–100 µM, with indomethacin as a positive control .
Advanced: How can contradictory efficacy data from different biological models be resolved?
Answer:
- Source analysis: Discrepancies may arise from model specificity (e.g., formalin-induced edema vs. carrageenan-induced paw swelling) or pharmacokinetic variability .
- Strategies:
- Cross-validate using ex vivo organ cultures (e.g., rat peritoneal membrane permeability assays).
- Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to assess bioavailability .
Advanced: What strategies enhance metabolic stability without reducing bioactivity?
Answer:
- Structural modifications:
- In vitro testing: Microsomal stability assays (e.g., liver microsomes + NADPH) quantify degradation rates .
Basic: How can purity and stability be assessed under various storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
